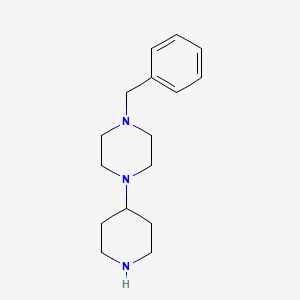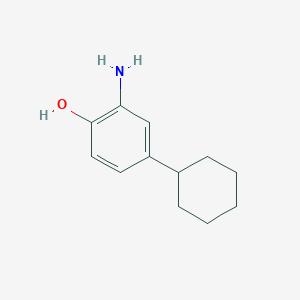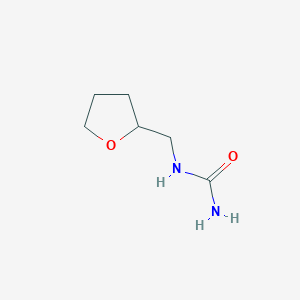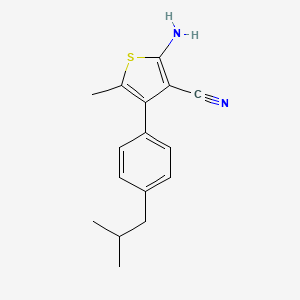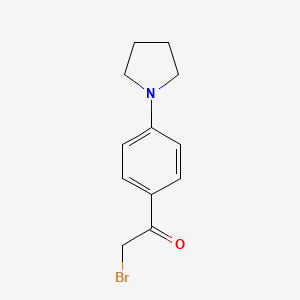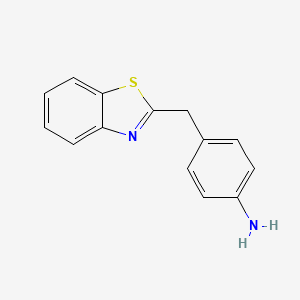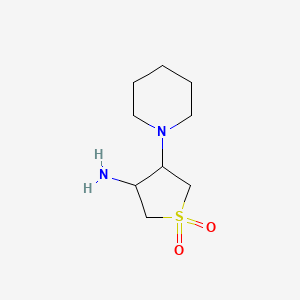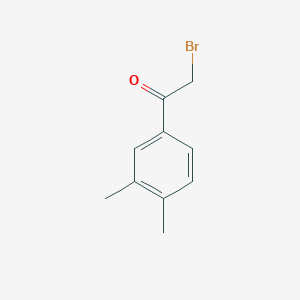
2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 2-Bromo-1-(3,4-Dimethylphenyl)Ethanone are currently unknown. This compound is primarily used for research and development purposes
Mode of Action
It is known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . This can lead to various changes in the cell, depending on the specific targets and the nature of the reaction.
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
As a research compound, it is primarily handled and stored in solid form at 2-8°C . Its bioavailability, metabolism, and excretion patterns in the human body are currently unknown.
Result of Action
Given its reactivity, it could potentially cause a variety of effects depending on the specific biological targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(3,4-Dimethylphenyl)Ethanone. For instance, its reactivity might be influenced by the pH and temperature of its environment. Furthermore, it should be handled and stored properly to maintain its stability .
属性
IUPAC Name |
2-bromo-1-(3,4-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCYMNSEASALNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395263 |
Source


|
| Record name | 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2633-50-3 |
Source


|
| Record name | 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of using 2-bromo-1-(3,4-dimethylphenyl)ethanone in this study?
A1: 2-bromo-1-(3,4-dimethylphenyl)ethanone serves as the crucial starting material for synthesizing a series of novel thiazole derivatives []. The researchers chose this compound due to the reactivity of the bromine atom, allowing for various substitutions and modifications to create diverse thiazole structures. This approach aims to investigate the structure-activity relationship and identify promising candidates with enhanced fungicidal properties.
Q2: How were the synthesized thiazole derivatives structurally characterized?
A2: The synthesized compounds were rigorously characterized using a combination of analytical techniques. These techniques included elemental analysis to confirm the elemental composition, infrared (IR) spectroscopy to identify functional groups, 1H-NMR (proton nuclear magnetic resonance) spectroscopy to determine the proton environments within the molecules, and mass spectrometry to determine the molecular weight and fragmentation patterns []. These combined data provided a comprehensive understanding of the structures of the newly synthesized thiazole derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

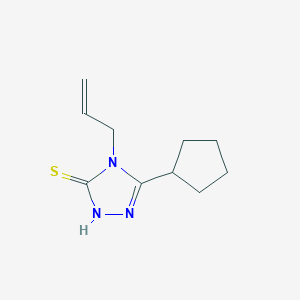
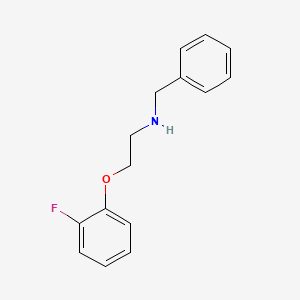
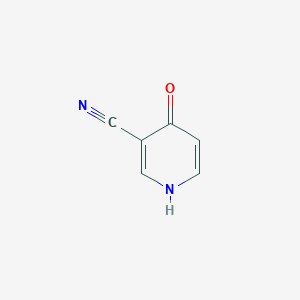
![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)
